N-[(1S)-1-phenylethyl]benzamide
Description
Significance of Chiral Amides in Stereochemistry and Organic Synthesis
Chiral amides are a fundamental class of compounds that play a crucial role in stereochemistry and organic synthesis. numberanalytics.com Stereochemistry, the study of the spatial arrangement of atoms in molecules, is vital in many scientific fields, particularly in pharmacology, where the different enantiomers of a drug can have vastly different biological effects. hilarispublisher.comresearchgate.net
The significance of chiral amides lies in their utility in a variety of applications:
Asymmetric Synthesis: Chiral amides are instrumental in asymmetric synthesis, a process that selectively produces one enantiomer of a chiral product. numberanalytics.com They can be used as chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.
Chiral Catalysts: Derivatives of chiral amides can be employed as ligands in chiral catalysts. These catalysts are designed to accelerate chemical reactions while controlling the stereochemistry of the products, leading to high enantiomeric purity. hilarispublisher.com
Chiral Solvating Agents: Chiral amides can also function as chiral solvating agents. These agents interact with enantiomeric mixtures to form diastereomeric complexes, which can then be distinguished using techniques like NMR spectroscopy. This allows for the determination of enantiomeric purity. nih.gov
Molecular Recognition: The defined three-dimensional structure of chiral amides allows them to participate in specific non-covalent interactions. This makes them important in the study of molecular recognition, where one molecule selectively binds to another. mdpi.com
The ability to control the three-dimensional structure of molecules is a central goal in modern organic synthesis, and chiral amides are a powerful tool for achieving this control. hilarispublisher.comnumberanalytics.com
Historical Context and Initial Academic Interest in N-[(1S)-1-phenylethyl]benzamide
The first reported synthesis of this compound dates back to 1967. nih.gov Despite its synthesis, the crystal structure of this chiral molecule remained undetermined for a considerable time, even as it was utilized by many researchers as a reagent. nih.gov
Initial academic interest in this compound and similar chiral amides stemmed from their potential applications in stereoselective synthesis and as probes for understanding stereochemical principles. The presence of a stable chiral center and the amide functionality made it an attractive candidate for various investigations.
A significant development in the study of this compound was the discovery of its conformational trimorphism. nih.govresearchgate.net Researchers found that by using different solvents for recrystallization, they could obtain three distinct non-solvated polymorphs of this compound. nih.govresearchgate.net This phenomenon, where a single molecule can exist in multiple crystal structures, is of great interest in solid-state chemistry and materials science.
The detailed structural analysis of these polymorphs provided valuable insights into the conformational flexibility of the molecule and the nature of the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. nih.govresearchgate.net This deeper understanding of its solid-state behavior has further fueled academic interest in this compound and its potential applications.
| Compound Name | Synonyms | Molecular Formula | CAS Number |
| This compound | (S)-(-)-N-Benzoyl-alpha-methylbenzylamine, (S)-N-(1-Phenylethyl)benzamide | C15H15NO | 4108-58-1 |
| Benzoic acid | - | C7H6O2 | 65-85-0 |
| (S)-1-phenylethylamine | (S)-(-)-α-Methylbenzylamine | C8H11N | 2627-86-3 |
| N-phenylbenzamide | Benzanilide | C13H11NO | 93-98-1 |
| (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide | - | C15H13N3O4S | Not available |
Structure
3D Structure
Properties
CAS No. |
4108-58-1 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-[(1S)-1-phenylethyl]benzamide |
InChI |
InChI=1S/C15H15NO/c1-12(13-8-4-2-5-9-13)16-15(17)14-10-6-3-7-11-14/h2-12H,1H3,(H,16,17)/t12-/m0/s1 |
InChI Key |
FALTVGCCGMDSNZ-LBPRGKRZSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Structural Characterization and Polymorphism of N 1s 1 Phenylethyl Benzamide
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction has been instrumental in elucidating the detailed three-dimensional structure of N-[(1S)-1-phenylethyl]benzamide, providing unprecedented insights into its molecular and crystal structures.
Determination of Molecular and Crystal Structures
The compound has been shown to crystallize in at least three different polymorphic forms, each with a unique crystal lattice. nih.govresearchgate.net Two of these forms, designated as Form I and Form II, crystallize in the monoclinic space group P2₁, while the third, Form III, adopts an orthorhombic P2₁2₁2₁ space group. nih.govresearchgate.net Despite the differences in their crystal systems and packing arrangements, all three polymorphs are unsolvated. nih.govresearchgate.net
Crystal Data for this compound Polymorphs
| Property | Form I | Form II | Form III |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁ | P2₁2₁2₁ |
| a (Å) | 5.0472 (4) | - | - |
| b (Å) | 9.3118 (7) | - | - |
| c (Å) | 13.9581 (15) | - | - |
| β (°) | 99.708 (8) | - | - |
| V (ų) | 646.62 (10) | - | - |
| Z | 2 | - | - |
| Calculated Density (g cm⁻³) | 1.157 | 1.208 | 1.199 |
| Kitaigorodskii Packing Index | 0.638 | 0.670 | 0.666 |
| Data sourced from Flores Manuel et al., 2020. nih.govresearchgate.net |
Investigation of Conformational Trimorphism
A remarkable feature of this compound is its conformational trimorphism, a phenomenon where a single molecule can adopt three distinct conformations within different crystal lattices. nih.gov This trimorphism is a direct consequence of the molecule's conformational flexibility, specifically the rotation of the two peripheral phenyl rings. nih.govresearchgate.net
The different crystalline environments in Form I, Form II, and Form III lead to variations in the molecular conformation. nih.gov The primary factor driving this polymorphism is the rotation of the phenyl ring attached to the chiral center. nih.gov In contrast, the other phenyl group, part of the benzamide (B126) moiety, maintains a relatively consistent position with respect to the amide group across the different forms. nih.gov This conformational adaptability allows the molecule to pack in different arrangements, giving rise to the observed trimorphism. nih.gov
Analysis of Intermolecular Hydrogen Bonding Networks and Chain Motifs
Despite the conformational differences, all three polymorphs of this compound share a common supramolecular structural motif. nih.govresearchgate.net The molecules are linked by intermolecular N—H···O hydrogen bonds, forming infinite C(4) chain motifs. nih.gov This type of hydrogen bonding pattern is a classic and frequently observed feature in the crystal structures of non-sterically hindered amides. nih.gov
The consistency of this hydrogen-bonded chain across the different polymorphs indicates its robustness as a primary organizing force in the crystal packing. However, the orientation of these chains differs between the forms. In Form I, the chains are oriented perpendicular to the crystallographic twofold screw axis, whereas in Form II, they run parallel to it. nih.govresearchgate.net Form III exhibits a more complex arrangement, with two independent molecules in the asymmetric unit forming parallel chains. nih.govresearchgate.net
Intermolecular Interactions and Crystal Packing Studies
The crystal packing of this compound is a delicate balance of various intermolecular interactions. Beyond the dominant N—H···O hydrogen bonds, the packing is influenced by weaker interactions, such as van der Waals forces and π-π stacking interactions between the phenyl rings.
Conformational Analysis
The conformational landscape of this compound is primarily defined by the rotational freedom of its two phenyl rings. Analysis of the dihedral angles provides a quantitative measure of these conformational changes.
Dihedral Angle Analysis and Phenyl Ring Rotations
The key to understanding the conformational trimorphism lies in the analysis of the dihedral angles involving the phenyl rings. nih.gov The rotation of the phenyl ring bonded to the chiral carbon atom is the most significant conformational variable. nih.gov
A comparison of the dihedral angles between the polymorphs reveals substantial differences. For instance, the dihedral angle between the two phenyl rings is approximately 23.1° in Form I and 56.2° in Form II. nih.gov The conformation of the molecule in Form III is intermediary to that of Forms I and II. nih.gov This flexibility in the dihedral angles allows the molecule to adopt different shapes, which in turn influences the way the molecules pack together in the solid state, ultimately leading to the formation of three distinct polymorphs. nih.gov
Selected Dihedral Angles (°) in this compound Polymorphs
| Dihedral Angle | Form I | Form II | Form III (Molecule A/B) |
| N1—C2—C3—C4 | - | - | - |
| N1—C9—C10—C15 | - | - | - |
| Dihedral angle between phenyl rings | 23.1 (2) | 56.2 (1) | 47.0 (1) / 47.4 (1) |
| Data sourced from Flores Manuel et al., 2020. nih.gov | |||
| Note: Specific values for N1—C2—C3—C4 and N1—C9—C10—C15 are modified by approximately 14° and 3° respectively between forms I and II. nih.gov |
Dynamic Conformational Interconversions
The molecular structure of this compound possesses significant flexibility, primarily due to the rotational freedom around key single bonds. This flexibility leads to dynamic conformational interconversions, which are fundamental to its polymorphic behavior. The most significant conformational changes arise from the rotation of the two peripheral phenyl rings relative to the central amide linkage. nih.gov
Research has revealed that this compound exhibits conformational trimorphism, meaning it can exist in three distinct crystal forms (polymorphs) without any solvent molecules in the crystal lattice. nih.gov While the fundamental supramolecular structure, a chain motif formed by intermolecular N—H⋯O hydrogen bonds, is consistent across all polymorphs, the packing of these chains is altered by conformational adjustments. nih.govresearchgate.net
The intramolecular dihedral angle between the two phenyl rings serves as a key parameter to describe these conformations. In one polymorph, this angle is approximately 47°. nih.gov The existence of these distinct, stable conformations in the solid state underscores the molecule's ability to adopt different low-energy states, a phenomenon that is crucial for understanding its crystallization and material properties.
Table 1: Crystallographic Data for the Polymorphs of this compound An interactive table summarizing the key crystallographic parameters of the three identified polymorphs.
| Parameter | Form I | Form II | Form III |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁ | P2₁2₁2₁ |
| a (Å) | 5.0472 | Data not available | Data not available |
| b (Å) | 9.3118 | Data not available | Data not available |
| c (Å) | 13.9581 | Data not available | Data not available |
| β (˚) | 99.708 | Data not available | 90 |
| Volume (ų) | 646.62 | Data not available | Data not available |
| Calculated Density (g cm⁻³) | 1.157 | Higher than Form I | 1.199 |
| Z (Molecules/unit cell) | 2 | 2 | 4 (2 independent) |
| Supramolecular Motif | C(4) Chain | C(4) Chain | C(4) Chain |
| Data sourced from Flores Manuel et al. (2020). nih.govresearchgate.net |
**3.3. Advanced Spectroscopic Characterization
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Chiral Resolution
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecular framework, allowing for the assignment of each hydrogen and carbon atom.
In ¹H NMR, the spectrum is characterized by distinct signals for the aromatic protons of the two phenyl rings, the methine proton (CH) of the chiral center, the methyl protons (CH₃), and the amide proton (NH). The aromatic region typically shows complex multiplets, while the aliphatic region displays a doublet for the methyl group (coupled to the methine proton) and a quintet or multiplet for the methine proton (coupled to both the methyl and amide protons). The amide proton itself appears as a doublet, coupled to the adjacent methine proton.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. This includes separate signals for the carbonyl carbon of the amide, the distinct carbons of the two aromatic rings, and the aliphatic carbons of the ethyl group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. bmrb.io Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and between protons and their directly attached carbons, confirming the structural assignment. bmrb.io
Furthermore, NMR is a powerful method for chiral resolution and the determination of enantiomeric purity. While the NMR spectra of two enantiomers are identical in an achiral solvent, the addition of a chiral solvating agent (CSA) can lead to the formation of transient diastereomeric complexes. nih.govnih.gov These diastereomeric complexes have different magnetic environments, which can result in separate, distinguishable signals for the enantiomers in the NMR spectrum, a phenomenon known as chemical shift non-equivalence. nih.gov For amides like this compound, this allows for the direct quantification of enantiomeric excess (ee) by integrating the distinct proton signals. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound An interactive table showing typical chemical shift values for the key nuclei in the molecule.
| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Remarks |
| Benzamide Ring | Aromatic C-H | 7.4 - 7.9 | Multiplets |
| Aromatic C | 128 - 135 | Multiple signals | |
| Carbonyl C=O | ~167 - 172 | ||
| Phenylethyl Group | Aromatic C-H | 7.2 - 7.4 | Multiplets |
| Aromatic C | 126 - 143 | Multiple signals | |
| Methine CH | ~5.3 | Quintet / Multiplet | |
| Methine C | ~50 | ||
| Methyl CH₃ | ~1.6 | Doublet | |
| Methyl C | ~22 | ||
| Amide | Amide N-H | ~6.5 - 8.0 | Doublet (solvent dependent) |
| Note: Exact chemical shifts are dependent on solvent and concentration. Values are typical for related structures. |
Circular Dichroism (CD) Spectroscopy for Chirality Transfer Studies
Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-circularly polarized light. It is exclusively sensitive to chiral molecules, making it an ideal method for studying the stereochemical features of this compound. The presence of the (S)-1-phenylethyl stereocenter renders the entire molecule chiral, giving rise to a characteristic CD spectrum.
The electronic transitions associated with the aromatic chromophores (the benzoyl and phenyl groups) and the amide chromophore become CD-active due to their asymmetric environment. The resulting CD spectrum provides a unique fingerprint of the molecule's absolute configuration and its preferred conformation in solution.
CD spectroscopy is particularly valuable for studying "chirality transfer," which is the process by which the point chirality of the stereogenic center influences the conformation and electronic properties of the achiral chromophores. The spatial arrangement of the phenyl and benzoyl groups, dictated by the steric and electronic demands of the (S)-1-phenylethyl moiety, results in specific through-space electronic interactions. These interactions give rise to Cotton effects (positive or negative bands) in the CD spectrum, particularly in the regions of the π→π* transitions of the aromatic rings (around 200-280 nm). Changes in the solvent or temperature that affect the conformational equilibrium of the molecule can be monitored by observing changes in the CD spectrum, providing insight into the dynamic stereochemistry of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound provides clear evidence for its key structural features.
The most prominent bands in the spectrum confirm the presence of the amide group. A sharp absorption band is typically observed in the region of 3300-3400 cm⁻¹, corresponding to the N-H stretching vibration. The exact position of this band can provide information about the extent of hydrogen bonding. The amide I band, which is primarily due to the C=O stretching vibration, appears as a very strong absorption between 1630 and 1680 cm⁻¹. nih.gov The amide II band, a combination of N-H bending and C-N stretching, is found around 1520-1550 cm⁻¹.
Other characteristic absorptions include the C-H stretching vibrations of the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic methyl and methine groups (in the 2850-2980 cm⁻¹ range). Aromatic C=C ring stretching vibrations produce a series of sharp bands in the 1450-1600 cm⁻¹ region. nist.govchemicalbook.com
Table 3: Characteristic FT-IR Absorption Bands for this compound An interactive table detailing the expected vibrational frequencies for the primary functional groups.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300 - 3400 | N-H (Amide) | Stretching |
| > 3000 | C-H (Aromatic) | Stretching |
| 2850 - 2980 | C-H (Aliphatic) | Stretching |
| 1630 - 1680 | C=O (Amide I) | Stretching |
| 1520 - 1550 | N-H / C-N (Amide II) | Bending / Stretching |
| 1450 - 1600 | C=C (Aromatic) | Ring Stretching |
| Note: Positions are approximate and can be influenced by the physical state (solid/solution) and intermolecular interactions. |
UV-Visible (UV-Vis) Spectroscopy for Supramolecular Assembly Monitoring
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. In this compound, the primary chromophores responsible for UV absorption are the two aromatic rings (phenyl and benzoyl) and the carbonyl group. The spectrum typically shows strong absorptions below 300 nm, corresponding to π→π* electronic transitions within the aromatic systems.
While UV-Vis spectroscopy is commonly used for quantitative analysis, it can also be a valuable tool for monitoring supramolecular assembly. The electronic transitions of the chromophores are sensitive to their local environment. When molecules of this compound aggregate to form the hydrogen-bonded chains characteristic of their supramolecular structure, the close proximity of the aromatic rings can lead to exciton (B1674681) coupling. nih.gov
This coupling alters the energy levels of the excited states, resulting in changes to the UV-Vis absorption spectrum. Depending on the geometry of the aggregate (e.g., H-aggregates or J-aggregates), these changes can manifest as a blue shift (hypsochromic shift) or a red shift (bathochromic shift) in the absorption maximum, as well as changes in the intensity of the absorption (hyperchromism or hypochromism). By monitoring these spectral changes as a function of concentration, solvent polarity, or temperature, UV-Vis spectroscopy can provide insights into the onset and nature of self-assembly processes in solution.
Chirality, Stereocontrol, and Enantiomeric Studies of N 1s 1 Phenylethyl Benzamide Systems
Enantiomeric Purity and Excess Determination Methodologies
Determining the enantiomeric purity of chiral compounds like N-[(1S)-1-phenylethyl]benzamide is crucial for their application in asymmetric synthesis and materials science. Various analytical techniques are employed for this purpose, leveraging the different properties of enantiomers in a chiral environment.
Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for Enantiomer Resolution
Gas chromatography (GC) and Supercritical Fluid Chromatography (SFC) are powerful chromatographic techniques for separating enantiomers. chromatographyonline.comuni-muenchen.de The direct separation of enantiomers is achieved using chiral stationary phases (CSPs) that interact differentially with each enantiomer, leading to different retention times. uni-muenchen.de
In chiral GC, capillary columns containing derivatized cyclodextrins are commonly used. chromatographyonline.comgcms.cz These cyclodextrin-based CSPs create a chiral environment within the column where the enantiomers of a volatile analyte can form transient diastereomeric complexes with differing stabilities, enabling their separation. uni-muenchen.degcms.cz The high efficiency, sensitivity, and speed of GC make it a valuable tool for analyzing the enantiomeric composition of volatile and semi-volatile chiral compounds. chromatographyonline.com
Supercritical fluid chromatography (SFC) has emerged as a highly effective technique for both analytical and preparative-scale chiral separations. wiley.comchromatographyonline.com SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol. chromatographyonline.comnih.gov The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to traditional liquid chromatography. nih.gov For the separation of chiral amides and amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly successful. nih.govnih.gov The addition of acidic or basic modifiers to the mobile phase can be crucial for achieving good peak shapes and resolution for amine- and amide-containing compounds. nih.gov In a study on CSPs derived from a related monomer, (S)-N-(1-phenylethyl) acrylamide, SFC conditions with higher resolution compared to HPLC were achieved, demonstrating the utility of this technique. mdpi.com
Chiral Solvating Agents in NMR Spectroscopy for Enantiomeric Discrimination
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structure elucidation and can be adapted to determine the enantiomeric excess of chiral samples through the use of chiral solvating agents (CSAs). acs.orgacs.org This method does not require the separation of enantiomers. Instead, a chiral solvating agent is added directly to the NMR tube containing the analyte. acs.org
The principle relies on the formation of transient, non-covalent diastereomeric complexes between the enantiopure CSA and each enantiomer of the analyte. nih.gov These diastereomeric complexes have different spatial arrangements and, consequently, distinct NMR spectra. This results in a chemical shift nonequivalence (Δδ), where a specific proton or nucleus in one enantiomer exhibits a different chemical shift from the corresponding nucleus in the other enantiomer. nih.gov By integrating the areas of these separated signals, the ratio of the enantiomers, and thus the enantiomeric excess (ee), can be accurately determined. nih.gov
A variety of CSAs have been developed for discriminating chiral amides. The effectiveness of a CSA depends on its ability to form intermolecular interactions, such as hydrogen bonds and π-π stacking, with the analyte. acs.org For instance, derivatives of (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide have been validated as effective CSAs for a range of analytes. The choice of solvent can significantly impact the degree of chemical shift nonequivalence observed. acs.org
Stereochemical Control in Reactions and Applications
The inherent chirality of this compound allows it to be used as a tool to influence the stereochemical outcome of chemical processes, from directing the formation of new stereocenters to creating large-scale chiral structures.
Chirality Transfer in Supramolecular Polymerization
The structure of this compound in the solid state provides a clear basis for its potential use in supramolecular polymerization. X-ray crystallography studies have revealed that molecules of this compound self-assemble into well-defined, one-dimensional structures. researchgate.netnih.gov This assembly is driven by a consistent and predictable N—H⋯O intermolecular hydrogen bond between the amide groups of adjacent molecules. researchgate.netnih.gov
Diastereoselective Synthesis Leveraging this compound
The N-[(1S)-1-phenylethyl] group can function as a chiral auxiliary, a chemical unit that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. sigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. sigmaaldrich.comnih.gov The (1S)-1-phenylethylamine from which the amide is derived is a widely used and effective chiral auxiliary. nih.gov
In this approach, the chiral N-[(1S)-1-phenylethyl] moiety is attached to a prochiral molecule. The steric bulk and defined three-dimensional orientation of the auxiliary block one face of the reactive center. When a reagent approaches, it is directed to the more accessible face, leading to the preferential formation of one diastereomer over the other. nih.gov This principle has been successfully applied in numerous reaction types, including conjugate additions, alkylations, and cyclizations, to create new stereocenters with high levels of control. nih.govnih.gov After the desired stereocenter has been set, the chiral auxiliary can be chemically removed, yielding the enantiomerically enriched product and often allowing for the recovery and recycling of the auxiliary. sigmaaldrich.comharvard.edu
Development of Chiral Stationary Phases for Chromatographic Separation
The structural motifs of this compound have been used to design and synthesize chiral stationary phases (CSPs) for chromatography. mdpi.com Specifically, polymeric CSPs have been prepared based on (S)-N-(1-phenylethyl)acrylamide, a monomer that shares the key chiral N-(1-phenylethyl) group. mdpi.comresearchgate.net These polymeric phases have demonstrated excellent chiral recognition abilities for a variety of compounds. mdpi.com
Two primary strategies have been employed for creating these CSPs: mdpi.com
"Grafting from" : This method involves initiating the polymerization of the chiral monomer directly from the surface of a support material, such as silica (B1680970) gel.
"Grafting to" : In this approach, the chiral polymer is first synthesized and then chemically attached (immobilized) onto the silica support.
Studies comparing these methods for poly-(S)-N-(1-phenylethyl)acrylamide found that the "grafting to" strategy resulted in a CSP with superior chiral recognition capabilities. mdpi.com The performance of these CSPs can be further enhanced by "end-capping," a process where reactive silanol (B1196071) groups on the silica surface are capped with a reagent like trimethylchlorosilane. This minimizes non-specific interactions that can lead to peak broadening and poor resolution. mdpi.com These CSPs have proven effective for separating a wide range of racemates in both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). mdpi.comresearchgate.net
Table 1: Performance Data for Chiral Stationary Phases (CSPs) Based on Poly-(S)-N-(1-phenylethyl)acrylamide This table summarizes representative data on the synthesis and performance of CSPs derived from a monomer structurally related to the title compound. Data adapted from a study on immobilized poly-(S)-N-(1-phenylethyl)acrylamide phases. mdpi.com
| CSP ID | Synthesis Strategy | Chiral Monomer Loading (mmol/g) | End-Capped | Representative Application (Analyte) | Separation Mode |
| CSP1 | Monomer attached to silica | 0.550 | No | Various chiral drugs | HPLC |
| CSP2 | "Grafting from" | 1.057 | No | Various chiral drugs | HPLC/SFC |
| CSP3 | "Grafting to" | 0.657 | No | Various chiral drugs | HPLC/SFC |
| CSP4 | "Grafting to" | 0.536 | Yes | Various chiral drugs | HPLC/SFC |
Mechanistic Investigations and Reaction Pathways Involving N 1s 1 Phenylethyl Benzamide
Reaction Mechanisms in Benzamide (B126) Formation
The creation of the amide bond, a key feature of N-[(1S)-1-phenylethyl]benzamide, is a well-established yet nuanced transformation in organic chemistry. The specific mechanisms can vary depending on the chosen synthetic route.
Imino Alcohol-Amide Tautomerism in N-Phenylbenzamide Synthesis
The formation of benzamides, such as this compound, generally proceeds through a stable amide linkage. However, the concept of tautomerism, where isomers can interconvert, is relevant. In related systems, the amide group can theoretically exist in equilibrium with a less stable imino alcohol form. This imino alcohol-amide tautomerism is a potential, though often fleeting, intermediate state in certain reaction pathways. The synthesis of N-benzylbenzamide, a structural analog, typically involves the nucleophilic attack of benzylamine (B48309) on a benzoyl derivative. This reaction forms a tetrahedral intermediate which then collapses to the thermodynamically favored amide product. While the amide form predominates, the transient existence of the imino alcohol tautomer can be a factor under specific catalytic or equilibrium conditions.
Pathways in Imidazole (B134444) Carboxamide Formation
Alternative pathways to benzamide formation highlight the versatility of amide synthesis. One such route involves the activation of the carboxylic acid, benzoic acid, using a coupling agent. For instance, carbonyldiimidazole (CDI) reacts with benzoic acid to form a highly reactive acylimidazolide intermediate. This activated species is then readily attacked by an amine, such as (S)-1-phenylethylamine. The subsequent nucleophilic acyl substitution leads to the formation of this compound and the regeneration of imidazole as a byproduct. This method is often favored for its mild conditions and the avoidance of forming harsh or difficult-to-remove side products.
Mechanistic Aspects in Metal-Catalyzed Processes
The chiral nature of this compound makes its derivatives valuable as ligands in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.
Role of this compound-derived Ligands in Catalytic Cycles
Ligands derived from this compound are instrumental in creating a chiral environment around a central metal atom in a catalyst. By coordinating to the metal, these ligands dictate the spatial arrangement of the reactants, thereby controlling the stereochemical outcome of the reaction. The specific structure of the ligand, including its steric bulk and electronic properties, is crucial for achieving high levels of stereoselectivity. In processes like asymmetric hydrogenation, a catalyst composed of a metal (e.g., rhodium or iridium) and a chiral ligand derived from this compound can guide the addition of hydrogen to a prochiral molecule, resulting in a significant excess of the desired enantiomer.
Oxidative Addition and Reductive Elimination in Asymmetric Catalysis
Many metal-catalyzed cross-coupling reactions, which form new carbon-carbon bonds, operate through a catalytic cycle involving key steps like oxidative addition and reductive elimination. In a typical cycle, the active catalyst, often a palladium(0) species, undergoes oxidative addition with a substrate. When a chiral ligand derived from this compound is part of the catalyst complex, it influences the stereochemistry of this and subsequent steps. After a transmetalation step introduces the second coupling partner, the final, product-forming step is reductive elimination. The chiral ligand directs this elimination process to preferentially form one enantiomer of the product while regenerating the active catalyst. The conformational rigidity and defined three-dimensional structure of the ligand are paramount in ensuring the high fidelity of this stereochemical transfer.
Supramolecular Polymerization Mechanisms and Cooperative Assembly
Beyond its use in synthesis, this compound serves as a building block for the construction of ordered, non-covalently linked structures known as supramolecular polymers.
The self-assembly process is driven by specific intermolecular interactions, primarily hydrogen bonds between the amide N-H and C=O groups of neighboring molecules. This interaction promotes the formation of one-dimensional chains. The presence of the chiral (S)-1-phenylethyl group introduces a stereochemical bias that can guide the assembly into a helical, or twisted, structure. This assembly is often a cooperative process, where the initial formation of a small, ordered aggregate, or nucleus, makes the addition of subsequent molecules more favorable. This cooperativity results in the formation of long and well-defined helical fibers. The mechanism is often described by a nucleation-elongation model, where an initial, energetically demanding nucleation event is followed by a more rapid elongation phase as monomers add to the growing ends of the polymer chain.
Applications in Advanced Chemical Systems and Materials Science
N-[(1S)-1-phenylethyl]benzamide as a Chiral Auxiliary and Ligand
The presence of a stereogenic center derived from (S)-1-phenylethylamine positions this compound as a significant chiral molecule in synthetic chemistry. mdpi.com The 1-phenylethylamine (B125046) structural motif is widely recognized as a privileged chiral inducer and auxiliary, frequently used for the practical synthesis of enantio-pure products. mdpi.com
The utility of chiral ligands is crucial in asymmetric catalysis for producing enantiomerically enriched products. While specific examples detailing the use of this compound itself as a primary ligand in major catalytic reactions like hydroformylation or Suzuki-Miyaura coupling are not prominent in recent literature, the foundational chiral component, 1-phenylethylamine, is a staple in the design of chiral auxiliaries for various asymmetric transformations. mdpi.com For instance, highly effective enantioselective hydroformylation reactions have been achieved using rhodium catalysts with specialized chiral diazaphospholane ligands. nih.gov Similarly, the enantioselective Suzuki-Miyaura cross-coupling for synthesizing biaryl atropisomers has been advanced through the data-driven design of novel ligands such as N-protected Xiao-Phos for nickel catalysis. chemrxiv.org The development of diarylmethanes via Suzuki-Miyaura coupling has also been accomplished using N-Heterocyclic carbene-palladium(II)-imidazole complexes. nih.gov The proven success of the 1-phenylethylamine moiety in other contexts suggests its potential for incorporation into more complex ligand designs for these catalytic systems. mdpi.com
A significant application of this compound is in the construction of chiral organometallic systems. Researchers have incorporated it as a peripheral amide linkage in platinum(II) acetylide monomers to study its effect on supramolecular polymerization. mdpi.com In these systems, the this compound unit acts as a source of chirality. Studies comparing these complexes to similar structures with achiral N-phenyl benzamide (B126) linkages reveal that the chiral moiety is highly effective at transferring its stereochemical information to the platinum(II) acetylide core. mdpi.com This chirality transfer is attributed to the close proximity of the chiral (S)-1-phenylethyl group to the rigid platinum-containing rod of the monomer. mdpi.com
Role in Supramolecular Polymerization and Self-Assembly
The amide group in this compound is a key functional group for directing the formation of ordered, non-covalent structures through hydrogen bonding.
The crystal structure of this compound reveals a consistent and dominant supramolecular motif based on N—H⋯O intermolecular hydrogen bonds. nih.govresearchgate.net These interactions link the molecules into infinite C(4) chains, a common pattern for non-sterically hindered amides. nih.govresearchgate.net The compound exhibits conformational trimorphism, meaning it can exist in three different crystal forms (polymorphs) with the same fundamental hydrogen-bonding pattern but different spatial arrangements. nih.gov
When incorporated into organoplatinum(II) complexes, the this compound linkage demonstrates a significant impact on the stability of the resulting supramolecular assemblies. mdpi.com Compared to analogous complexes with N-phenyl benzamide linkages, those featuring the chiral group exhibit stronger intermolecular hydrogen bonding. This enhanced interaction leads to supramolecular polymers with higher thermo-stability. mdpi.com
Table 1: Crystallographic Data for Polymorphs of this compound
| Property | Form I | Form II | Form III |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁ | P2₁2₁2₁ |
| a (Å) | 5.0472 | 7.9427 | 10.0210 |
| b (Å) | 9.3118 | 6.0089 | 15.3190 |
| c (Å) | 13.9581 | 13.6841 | 16.7121 |
| β (°) | 99.708 | 105.150 | 90 |
| Volume (ų) | 646.62 | 629.54 | 2564.0 |
| Z | 2 | 2 | 8 |
Data sourced from Acta Crystallographica Section E. nih.gov
The chirality transfer from the this compound units is instrumental in guiding the three-dimensional structure of larger assemblies. In the context of the aforementioned organoplatinum(II) complexes, this transfer leads to the formation of single-handed supramolecular polymers at low temperatures. mdpi.com The defined stereochemistry of the chiral ligand effectively directs the polymer chain to twist in a specific direction, resulting in a helical structure. mdpi.com
This compound demonstrates control over supramolecular architecture on multiple levels. In its pure crystalline state, polymorphism arises from the molecule's conformational flexibility, where rotation of the phenyl rings alters the packing of the stable hydrogen-bonded chains. nih.govresearchgate.net This leads to different crystal symmetries and orientations of the supramolecular chains. researchgate.net
In mixed-enantiomer systems of the chiral organoplatinum(II) complexes, the this compound linkage plays a crucial role in self-sorting. The significant steric hindrance imposed by the bulky chiral groups disfavors the co-assembly or "hetero-complexation" of molecules with opposite chirality ((S)- and (R)-enantiomers). mdpi.com This steric repulsion effectively enforces a self-sorting mechanism, where molecules preferentially assemble with others of the same chirality, a key principle for creating highly ordered nanostructures. mdpi.com
Co-crystallization Studies and Crystal Engineering
The investigation of this compound in the realm of crystal engineering has been driven by its potential to form multi-component crystalline systems, or co-crystals. Co-crystallization is a technique used to design new solid forms of a compound with modified physicochemical properties, without altering the chemical identity of the parent molecule. The research in this area has primarily focused on the supramolecular assembly of this compound with other molecules, leveraging its hydrogen-bonding capabilities.
Initial studies into the crystallization of this compound were undertaken with the specific goal of producing co-crystals. Researchers aimed to combine it with other small molecules that exhibit a strong tendency for hydrogen bonding. nih.gov This approach is a cornerstone of crystal engineering, where non-covalent interactions are used to construct novel crystalline architectures with desired properties.
However, the exploration of co-crystallization with this compound led to an unexpected and significant discovery regarding the compound itself. While attempting to form co-crystals using a variety of solvents, researchers instead isolated three distinct polymorphic forms of this compound. nih.govnih.gov Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This finding underscores the complex crystallization behavior of the compound.
The three identified polymorphs, designated as Form I, Form II, and Form III, were obtained from different solvent systems, highlighting the sensitivity of the crystallization process to the environment. nih.govnih.gov
Form I was consistently obtained from acetonitrile. nih.gov
Forms II and III were produced as concomitant crystals from mixtures such as ethanol-water, toluene-ethanol, or THF-methanol. nih.gov
A detailed analysis of these polymorphs revealed that they all share a fundamental supramolecular structure. This structure is characterized by infinite chains formed through N—H···O intermolecular hydrogen bonds between the amide groups of neighboring molecules, which is a common motif for amides that are not sterically hindered. nih.govnih.gov The differences between the polymorphs arise from conformational modifications, specifically the rotation of the phenyl rings. This rotation alters the way the hydrogen-bonded chains pack together in the crystal lattice. nih.gov
The molecular flexibility of this compound is a key factor in its solid-state behavior. This flexibility is further highlighted by the analysis of the sole co-crystal of this molecule reported to date. nih.gov In this co-crystal structure, the conformation of this compound is significantly different from that observed in any of the three polymorphs, and one of its phenyl rings exhibits rotational disorder. nih.gov This demonstrates that the interaction with a co-former molecule can induce a conformational state that is not observed in the crystals of the pure compound.
The following table summarizes the crystallographic data for the three polymorphs of this compound discovered during co-crystallization studies.
| Property | Form I | Form II | Form III |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁ | P2₁2₁2₁ |
| a (Å) | 5.0472 | 10.050 | 9.531 |
| b (Å) | 9.3118 | 5.864 | 13.149 |
| c (Å) | 13.9581 | 11.758 | 20.370 |
| α (°) ** | 90 | 90 | 90 |
| β (°) | 99.708 | 109.50 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) ** | 646.62 | 653.2 | 2554.4 |
| Data sourced from Flores Manuel, F., Sosa Rivadeneyra, M., & Bernès, S. (2020). One molecule, three crystal structures: conformational trimorphism of this compound. Acta Crystallographica Section E: Crystallographic Communications, 76(8), 1229-1233. nih.govnih.gov |
The dihedral angles between the phenyl rings within the molecule also differ significantly across the polymorphs, which is a direct consequence of the conformational flexibility.
| Polymorph | Dihedral Angle Between Phenyl Rings (°) |
| Form I | 23.1 |
| Form II | 56.2 |
| Form III | 47.0 (Molecule A), 47.4 (Molecule B) |
| Data sourced from Flores Manuel, F., Sosa Rivadeneyra, M., & Bernès, S. (2020). One molecule, three crystal structures: conformational trimorphism of this compound. Acta Crystallographica Section E: Crystallographic Communications, 76(8), 1229-1233. nih.gov |
Computational and Theoretical Studies of N 1s 1 Phenylethyl Benzamide
Quantum Chemical Calculations
Quantum chemical calculations have proven to be a valuable tool in understanding the properties and behavior of N-[(1S)-1-phenylethyl]benzamide at the molecular level. These computational methods allow for the investigation of various aspects of the molecule's structure and energetics.
Energy Landscape of Polymorphs
This compound is known to exhibit conformational trimorphism, meaning it can exist in three different crystal structures or polymorphs (Forms I, II, and III). nih.govresearchgate.net These polymorphs arise from different arrangements of the molecules in the crystal lattice, leading to variations in their physical properties. nih.gov
Quantum chemical calculations have been instrumental in elucidating the energy landscape of these polymorphs. By calculating the relative energies of the different crystalline forms, researchers can predict their thermodynamic stability. For instance, it has been shown that while all three forms share a similar supramolecular structure based on N—H⋯O hydrogen bonds, the packing of these chains differs due to rotations of the phenyl rings. nih.govresearchgate.net
Form I crystallizes in the P2₁ space group, while Forms II and III crystallize in the P2₁ and P2₁2₁2₁ space groups, respectively. nih.govresearchgate.net The calculated densities for Forms I and II are 1.157 and 1.208 g/cm³, respectively, indicating a more efficient molecular packing in Form II. nih.gov Form III has a calculated density of 1.199 g/cm³, falling between the other two forms. researchgate.net The Kitaigorodskii packing index, a measure of packing efficiency, also reflects these differences, with values of 0.638 for Form I, 0.670 for Form II, and 0.666 for Form III. nih.govresearchgate.net
Table 1: Crystallographic Data for the Polymorphs of this compound nih.govnih.gov
| Parameter | Form I | Form II | Form III |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁ | P2₁2₁2₁ |
| a (Å) | 5.0472 | - | - |
| b (Å) | 9.3118 | - | - |
| c (Å) | 13.9581 | - | - |
| α (°) ** | 90 | - | - |
| β (°) | 99.708 | - | - |
| γ (°) | 90 | - | - |
| Volume (ų) | 646.62 | - | - |
| Z | 2 | 2 | - |
| Calculated Density (g/cm³) ** | 1.157 | 1.208 | 1.199 |
| Kitaigorodskii Packing Index | 0.638 | 0.670 | 0.666 |
Tautomeric Form Energy Estimation
While the primary focus of computational studies on this compound has been on its polymorphic forms, the potential for tautomerism can also be investigated using quantum chemical calculations. Tautomers are isomers of a compound that readily interconvert, and in the case of amides, this typically involves the migration of a proton from the nitrogen to the oxygen atom, resulting in an imidic acid form.
Energy estimation calculations can determine the relative stability of the amide and imidic acid tautomers. For this compound, it is expected that the amide form is significantly more stable, as is typical for simple amides. These calculations would involve optimizing the geometry of both tautomeric forms and calculating their single-point energies using a suitable level of theory and basis set. The energy difference would then provide a quantitative measure of their relative stability.
Molecular Modeling and Dynamics Simulations
The Automated Topology Builder (ATB) provides force field parameters for N-[(1R)-1-phenylethyl]benzamide, which can be used in MD simulations. uq.edu.au These parameters are essential for accurately describing the potential energy surface of the molecule during the simulation. By running MD simulations, researchers can observe how the molecule moves and interacts with its surroundings over time, providing a more dynamic picture than static quantum chemical calculations.
Hirshfeld Surface Analysis and Intermolecular Interaction Energies
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. jmaterenvironsci.comresearchgate.net This method partitions the crystal space into regions associated with each molecule, allowing for a detailed examination of the contacts between neighboring molecules.
For this compound, Hirshfeld surface analysis reveals the nature and relative importance of various intermolecular interactions that stabilize the crystal structures of its polymorphs. The analysis generates a "fingerprint plot" which is a two-dimensional histogram of the distances from the Hirshfeld surface to the nearest atoms inside and outside the surface. jmaterenvironsci.com
Mapping the electrostatic potential onto the Hirshfeld surface provides further insight into the intermolecular interactions. jmaterenvironsci.comresearchgate.net Regions of positive electrostatic potential (blue) indicate hydrogen bond donors, while regions of negative potential (red) represent hydrogen bond acceptors. This visualization helps to understand the electrostatic complementarity in the crystal packing. jmaterenvironsci.com
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, CD Spectra)
Computational methods can be employed to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.
The Automated Topology Builder (ATB) indicates that NMR parameters for N-[(1R)-1-phenylethyl]benzamide can be calculated for different solvents such as CDCl₃, DMSO, and H₂O/D₂O. uq.edu.au Quantum chemical calculations, typically using Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning experimental spectra and for understanding how the electronic environment of each nucleus is influenced by the molecular conformation.
Furthermore, given that this compound is a chiral molecule, the prediction of its circular dichroism (CD) spectrum is of significant interest. Time-dependent DFT (TD-DFT) calculations are commonly used to simulate CD spectra. These calculations can help to correlate the observed CD signals with specific electronic transitions and the absolute configuration of the molecule.
Future Directions in N 1s 1 Phenylethyl Benzamide Research
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The current laboratory-scale synthesis of N-[(1S)-1-phenylethyl]benzamide is well-established, typically involving the reaction of benzoic acid and (S)-1-phenylethylamine. One common method involves refluxing a toluene (B28343) solution of benzoic acid and (S)-1-phenylethylamine in the presence of boric acid for an extended period, followed by precipitation to yield the product. While effective, this method can be time-consuming and may require significant solvent use for reaction and purification.
Another avenue for improvement lies in enhancing the selectivity of the synthesis, particularly in scenarios where racemic or non-enantiopure starting materials are used. The development of stereoselective catalytic systems that can preferentially produce the (S)-enantiomer would be a significant advancement. Research into racemization-free coupling reagents for the synthesis of chiral amides and peptides could also provide valuable insights and methodologies applicable to the synthesis of this compound.
Rational Design of New Polymorphic Forms and Co-crystals with Tailored Properties
The solid-state properties of a compound are dictated by its crystal structure, and this compound has been shown to exhibit conformational trimorphism. Three distinct non-solvated polymorphs have been identified, each with a unique crystal packing arrangement arising from the rotational flexibility of the phenyl rings. All three forms are based on a supramolecular structure of infinite chains formed by N—H⋯O intermolecular hydrogen bonds. The key crystallographic and conformational differences between these polymorphs are summarized in the table below.
| Property | Form I | Form II | Form III |
| Space Group | P2₁ | P2₁ | P2₁2₁2₁ |
| Molecules per Asymmetric Unit (Z') | 1 | 1 | 2 |
| Calculated Density (g cm⁻³) | 1.157 | 1.199 | 1.199 |
| Dihedral Angle between Phenyl Rings (°) | 23.1 | 56.2 | 47.0 (Molecule A), 47.4 (Molecule B) |
| Crystallization Conditions | Slow evaporation from acetonitrile | Concomitant crystallization from ethanol-water or toluene-ethanol | Concomitant crystallization from ethanol-water or toluene-ethanol |
This table is based on data from Flores Manuel et al. (2020).
Future research will likely focus on the rational design of new polymorphic forms and co-crystals with specific, tailored properties. The existence of three polymorphs suggests a complex crystallization landscape that could be further explored to identify new crystalline forms, potentially with enhanced stability or different physicochemical properties.
Furthermore, this compound has been used as a component for co-crystallization with other small molecules that have a high propensity for hydrogen bonding. The design and synthesis of co-crystals offer a powerful strategy to modify the physical properties of a compound, such as solubility, melting point, and bioavailability, without altering its chemical structure. Future work in this area could involve systematically screening a range of co-formers with complementary functional groups to form new co-crystals with this compound. By understanding the intermolecular interactions that govern the formation of these co-crystals, it may be possible to rationally design materials with desired properties for specific applications.
Expansion of this compound Applications in Asymmetric Catalysis and Supramolecular Materials
The inherent chirality of this compound makes it an attractive component for applications in asymmetric synthesis and the development of chiral supramolecular materials. While its direct use as a catalyst has not been extensively reported, its role as a chiral auxiliary or a chiral building block is a promising area for future research.
In the realm of supramolecular chemistry, the this compound moiety has been successfully incorporated into organoplatinum(II) complexes to control their cooperative supramolecular polymerization. The presence of this chiral group facilitates the transfer of chirality to the platinum(II) acetylide core of the monomer, leading to the formation of single-handed supramolecular polymers. The amide linkages also provide the necessary hydrogen bonding for self-assembly and contribute to the thermal stability and gelation capability of the resulting materials. Further research could explore the incorporation of this compound into other monomeric systems to create a wider range of functional supramolecular polymers with tailored chiroptical and electronic properties.
The chirality of this compound has also been shown to control the organization of comonomers in supramolecular donor-acceptor copolymers. The stereochemistry of the this compound units influences the packing of the comonomers, leading to different nanostructures (nanofibers vs. nanoparticles) and distinct energy transfer efficiencies. This ability to control supramolecular architecture through molecular-level chirality opens up possibilities for the development of novel materials for chiral sensing, recognition, and optoelectronic applications.
While not a direct application of this compound itself, the synthesis of its thioamide analog, (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide, as a potential chiral solvating agent highlights another area of application for this structural motif. Chiral solvating agents are used in NMR spectroscopy to differentiate between enantiomers. Future work could investigate the efficacy of this compound and its derivatives as chiral solvating agents for a broad range of analytes.
Advanced Computational Methodologies for Predictive Modeling and Understanding
Advanced computational methodologies are becoming increasingly indispensable in chemical research, offering powerful tools for predicting and understanding the behavior of molecules at the atomic level. For this compound, computational studies can provide valuable insights into its conformational landscape, the relative stabilities of its polymorphs, and the nature of the intermolecular interactions that govern its self-assembly and co-crystal formation.
The study that identified the three polymorphs of this compound utilized computational programs for crystal structure solution and refinement, demonstrating the utility of these methods in solid-state characterization. Future research could employ more advanced computational techniques, such as crystal structure prediction (CSP) algorithms, to systematically explore the potential energy landscape of this compound and predict the existence of other, as-yet-undiscovered, polymorphs.
Molecular dynamics (MD) simulations could be used to study the conformational dynamics of the molecule in solution and at the early stages of nucleation and crystal growth. This could provide a deeper understanding of the factors that control which polymorphic form crystallizes under different conditions.
Furthermore, computational modeling can be a powerful tool for the rational design of co-crystals. By simulating the interactions between this compound and potential co-formers, it may be possible to predict the likelihood of co-crystal formation and the structure of the resulting crystalline material.
In the context of its applications in supramolecular materials, computational studies can elucidate the non-covalent interactions that drive the self-assembly of monomers containing the this compound moiety. These simulations can help to explain the observed chirality transfer and the influence of stereochemistry on the morphology and properties of the resulting supramolecular polymers, guiding the design of new materials with enhanced functionality.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[(1S)-1-phenylethyl]benzamide and its derivatives?
- Methodology :
- Direct acylation : React (1S)-1-phenylethylamine with benzoyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane (DCM). Monitor progress via thin-layer chromatography (TLC) .
- Iron-catalyzed stereoselective synthesis : Use Fe catalysts to couple carboxylic acids or esters with (1S)-1-phenylethylamine, achieving high enantiomeric excess (e.g., >95% ee). Validate stereochemistry via X-ray crystallography .
- Data Table :
| Method | Catalyst/Solvent | Yield (%) | Stereoselectivity | Reference |
|---|---|---|---|---|
| Direct acylation | Pyridine/DCM | 70–85% | None (racemic) | |
| Fe-catalyzed | FeCl₃/EtOH | 90% | >95% ee |
Q. How is the stereochemical purity of this compound validated?
- Methodology :
- Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak® columns) with hexane/isopropanol mobile phases to resolve enantiomers. Compare retention times with standards .
- X-ray crystallography : Determine absolute configuration by single-crystal analysis. For example, (S)-N-(1-phenylethyl)benzamide derivatives crystallize in specific space groups (e.g., P2₁) .
Advanced Research Questions
Q. How do reaction conditions influence stereoselectivity in this compound synthesis?
- Mechanistic Insights :
- Iron catalysis : Fe³⁺ coordinates with the amine and carboxylic acid, stabilizing transition states to favor (S)-configuration retention. Solvent polarity (e.g., ethanol vs. DMF) modulates reaction kinetics .
- Temperature effects : Lower temperatures (e.g., 0°C) reduce racemization risks during coupling steps .
- Data Contradictions :
- While FeCl₃ achieves high ee in ethanol, other catalysts (e.g., Cu) may yield racemic mixtures. Validate with control experiments .
Q. What are the biological applications of this compound derivatives?
- Methodology :
- Antimicrobial assays : Test derivatives against Mycobacterium tuberculosis using microbroth dilution. Example: 3-nitro-N-[(1S)-1-phenylethyl]-5-(trifluoromethyl)benzamide shows MIC = 2 µg/mL .
- Anticancer studies : Screen for cytotoxicity via MTT assays. Derivatives with electron-withdrawing groups (e.g., -NO₂) exhibit enhanced activity due to improved membrane permeability .
- Structure-Activity Relationship (SAR) :
| Substituent | Biological Activity | Mechanism | Reference |
|---|---|---|---|
| 3,5-dinitro | Antitubercular | Targets InhA enzyme | |
| 4-acetamido | Anticancer | Inhibits DHFR |
Q. How to resolve discrepancies in reported biological activity data for benzamide derivatives?
- Methodology :
- Assay standardization : Use identical bacterial strains (e.g., M. tuberculosis H37Rv) and growth media across studies .
- Molecular docking : Compare binding affinities of derivatives to target proteins (e.g., DHFR) using AutoDock Vina. Validate with mutagenesis studies .
- Example : Discrepancies in MIC values for antitubercular benzamides may arise from differences in bacterial efflux pump expression .
Q. What advanced characterization techniques are critical for benzamide derivatives?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
